molecular formula C23H20N4O2 B287458 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Cat. No. B287458
M. Wt: 384.4 g/mol
InChI Key: OZRLXBNQLOYBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory processes. It has also been shown to reduce the activation of the mesolimbic dopamine system, which is involved in reward processing and drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is its relatively low potency and efficacy compared to other mGluR5 antagonists, which may require higher doses or longer treatment periods to achieve the desired effects.

Future Directions

There are several potential future directions for the use of 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in scientific research. For example, it could be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain perception, sleep regulation, and inflammation. It could also be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, the development of more potent and selective mGluR5 antagonists could further enhance the utility of 1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone and other similar compounds in scientific research.

Synthesis Methods

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyrazole with 2-phenyl-6-(4-methylphenoxy)pyrimidine in the presence of a base, followed by the reaction with 5-methyl-1H-pyrazole-4-carbaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, it has been shown to be effective in reducing the symptoms of anxiety and depression in animal models. It has also been used to investigate the role of mGluR5 in drug addiction, autism spectrum disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

1-[5-methyl-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]pyrazol-4-yl]ethanone

InChI

InChI=1S/C23H20N4O2/c1-15-9-11-19(12-10-15)29-22-13-21(27-16(2)20(14-24-27)17(3)28)25-23(26-22)18-7-5-4-6-8-18/h4-14H,1-3H3

InChI Key

OZRLXBNQLOYBDV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C4=CC=CC=C4

Origin of Product

United States

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